

Application Notes and Protocols: Measuring TNF- α Inhibition with (aS)-PH-797804

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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B049361

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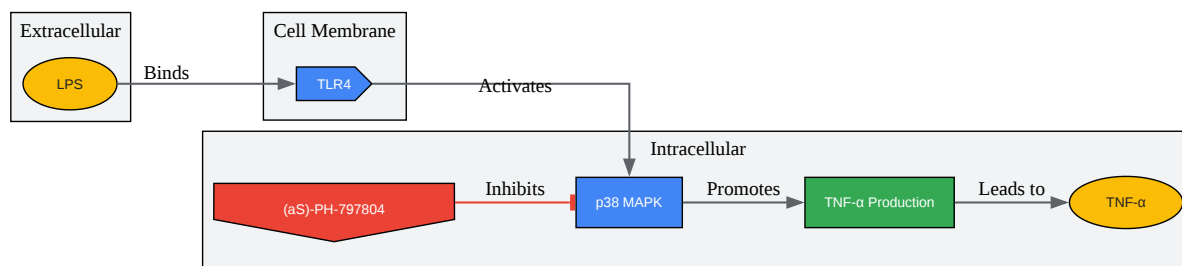
Introduction

(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] This compound does not directly inhibit Tumor Necrosis Factor-alpha (TNF- α) but rather modulates its production by interfering with the upstream p38 MAPK signaling pathway.[1][3] The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as inflammatory cytokines and stress, and plays a crucial role in regulating the expression of pro-inflammatory cytokines, including TNF- α . [4][5] Therefore, **(aS)-PH-797804** serves as a valuable tool for studying the role of the p38 MAPK pathway in inflammation and for developing potential therapeutic agents for inflammatory diseases.

These application notes provide detailed protocols for measuring the inhibitory effect of **(aS)-PH-797804** on TNF- α production in both in vitro and in vivo settings.

Mechanism of Action

(aS)-PH-797804 is an ATP-competitive inhibitor of p38 α and p38 β MAP kinases.[3] By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent downstream signaling. One of the key downstream effects of p38 MAPK activation is the enhanced production and release of TNF- α . Thus, by inhibiting p38 MAPK, **(aS)-PH-797804** effectively reduces the levels of TNF- α .



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Caption: Signaling pathway of **(aS)-PH-797804** in inhibiting TNF-α production.

Data Presentation

The inhibitory activity of **(aS)-PH-797804** is summarized in the tables below, providing key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of **(aS)-PH-797804**

Target	Assay System	IC50	Reference
p38 α	Cell-free assay	26 nM	[1][6]
p38 β	Cell-free assay	102 nM	[2]
LPS-induced TNF- α production	Human monocytic U937 cells	5.9 nM	[1][3]
p38 kinase activity	Human monocytic U937 cells	1.1 nM	[3]
LPS-induced TNF- α production	Human monocytes	3.4 nM	[1]
LPS-induced TNF- α release	Human PBMC	15 nM	[1]
RANKL- and M-CSF-induced osteoclast formation	Primary rat bone marrow cells	3 nM	[1][3]

Table 2: In Vivo Efficacy of (aS)-PH-797804

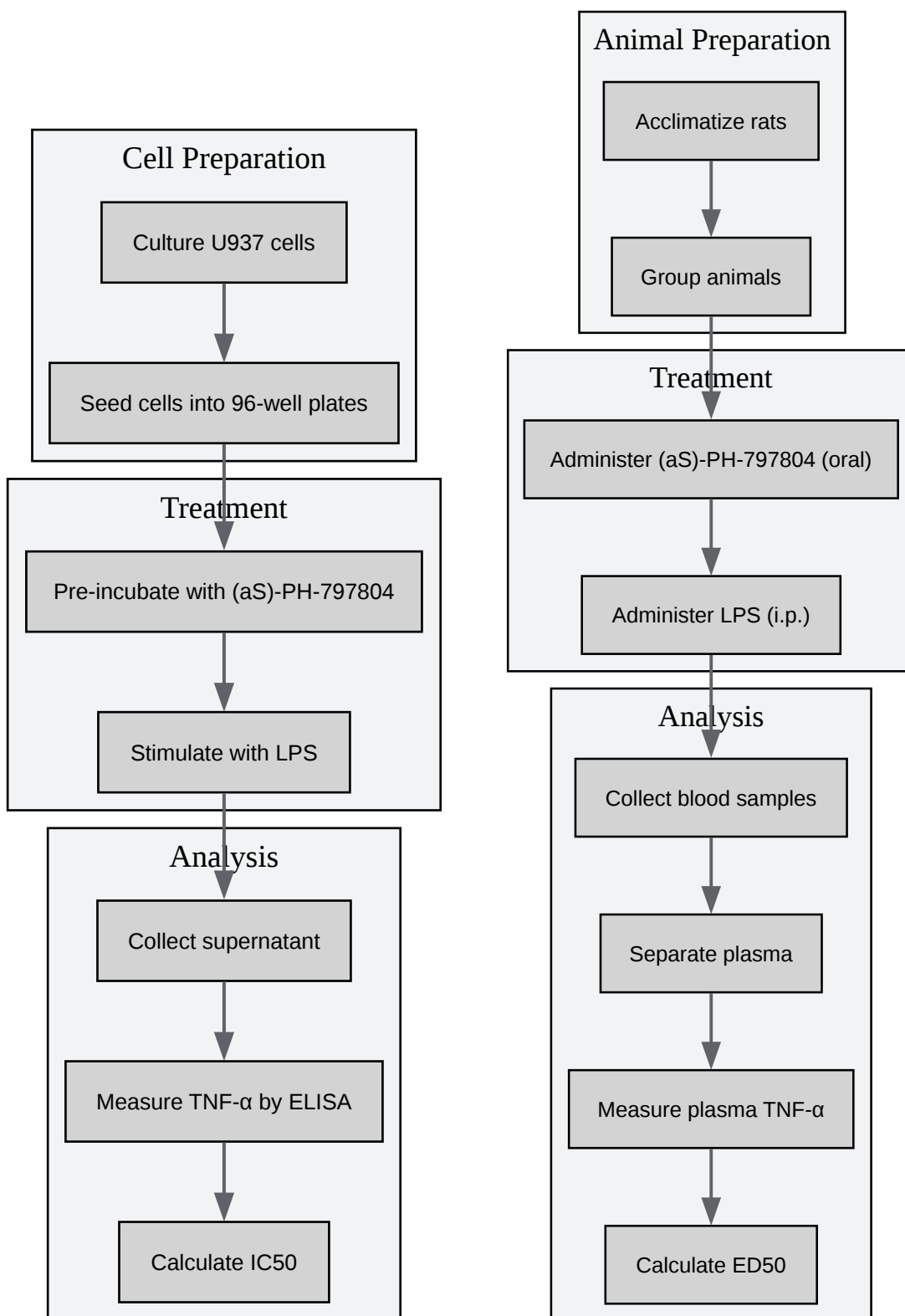
Animal Model	Endpoint	ED50	Reference
Rat	Inhibition of systemic endotoxin-induced inflammatory response	0.07 mg/kg	[1][3]
Cynomolgus Monkey	Inhibition of systemic endotoxin-induced inflammatory response	0.095 mg/kg	[1][3]

Experimental Protocols

Detailed methodologies for key experiments to measure the TNF- α inhibitory activity of (aS)-PH-797804 are provided below.

In Vitro Protocol: Measurement of TNF- α Inhibition in a Human Monocytic Cell Line (U937)

This protocol describes how to measure the inhibition of Lipopolysaccharide (LPS)-induced TNF- α production in U937 cells.



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